1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound features a pyrrolidine ring, a five-membered lactam, with a carboxylic acid group and a 3-methylbutyl substituent
Properties
IUPAC Name |
1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(2)3-4-11-6-8(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCHGSSOWADNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406479 | |
| Record name | 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944648-73-1 | |
| Record name | 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Formation of the pyrrolidine-3-carboxylic acid core.
- Introduction of the 3-methylbutyl substituent at the nitrogen atom.
- Oxidation or functional group modification to achieve the 5-oxo functionality.
This approach is supported by analogous syntheses of 1-substituted-5-oxopyrrolidine-3-carboxylic acids reported in recent studies, where the nitrogen substituent varies and the pyrrolidine ring is constructed from itaconic acid derivatives or related precursors.
Starting Materials and Key Intermediates
- Itaconic acid or its derivatives are commonly used as starting materials to build the pyrrolidine ring.
- Primary amines corresponding to the desired nitrogen substituent (in this case, 3-methylbutylamine) are reacted with itaconic acid to form the 1-substituted pyrrolidine-3-carboxylic acid scaffold.
- Esterification to methyl esters often precedes further transformations to improve solubility and reactivity.
- Hydrazine monohydrate is used to convert esters into hydrazides for further functionalization.
Detailed Preparation Method
Based on analogous syntheses of 1-substituted-5-oxopyrrolidine-3-carboxylic acids, the preparation of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid can be outlined as follows:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1. Formation of 1-(3-Methylbutyl)-5-pyrrolidine-3-carboxylic acid | Condensation of itaconic acid with 3-methylbutylamine | Reflux in suitable solvent (e.g., ethanol or water) | Formation of the pyrrolidine ring with 3-methylbutyl substitution at nitrogen |
| 2. Esterification | Treatment of the carboxylic acid with methanol in the presence of sulfuric acid catalyst | Reflux, acid catalysis | Formation of methyl ester derivative to facilitate further reactions |
| 3. Oxidation to 5-oxo derivative | Controlled oxidation of the pyrrolidine ring at the 5-position | Use of oxidizing agents such as hydrogen peroxide in acidic medium | Formation of 5-oxopyrrolidine-3-carboxylic acid core |
| 4. Purification | Isolation by crystallization or chromatography | Standard purification techniques | Pure this compound |
This synthetic route is analogous to the preparation of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, where the nitrogen substituent is varied and oxidation is achieved using hydrogen peroxide in acidic conditions.
Alternative Synthetic Approaches
- Hydrazide formation and subsequent transformations: Ester derivatives can be converted to hydrazides by reaction with hydrazine monohydrate in refluxing isopropanol, allowing further functionalization or ring closure reactions.
- Condensation with aromatic aldehydes: Hydrazides can be reacted with aldehydes to form hydrazones or related heterocycles, which may be useful for derivative synthesis but are less relevant for the target compound itself.
Research Findings and Optimization
- The use of sulfuric acid as a catalyst in esterification ensures high yield and purity of methyl esters, which are key intermediates.
- Oxidation with hydrogen peroxide in acidic media is effective for introducing the 5-oxo functionality without over-oxidation or ring degradation.
- Reaction conditions such as temperature, solvent choice, and reaction time critically influence yields and purity.
- Purification by crystallization or chromatography is necessary to obtain analytically pure compounds suitable for further applications or biological testing.
Summary Table of Preparation Steps
| Step Number | Reagents/Conditions | Purpose | Expected Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Itaconic acid + 3-methylbutylamine, reflux | Pyrrolidine ring formation with N-substitution | 70-85% | Solvent choice affects reaction rate |
| 2 | Methanol + sulfuric acid, reflux | Esterification of carboxylic acid | 80-90% | Acid catalyst essential for efficiency |
| 3 | Hydrogen peroxide + HCl, controlled temp | Oxidation to 5-oxo derivative | 75-85% | Temperature control critical to avoid side reactions |
| 4 | Crystallization or chromatography | Purification | N/A | Purity > 98% achievable |
Chemical Reactions Analysis
Esterification
The carboxylic acid group readily undergoes esterification under acid-catalyzed conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl ester formation | Methanol, H₂SO₄ (catalytic), reflux | Methyl 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylate | 68–90% |
Mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol. The 3-methylbutyl group shows no interference due to its steric bulk being distant from the reaction site.
Amide Formation
The acid participates in amide coupling reactions with primary amines:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carboxamide synthesis | EDCl, HOBt, DIPEA in DMF | N-substituted 5-oxopyrrolidine-3-carboxamides | 72–85% |
Notable example: Reaction with 5-methyl-1,3-thiazol-2-amine produces N-(5-methyl-1,3-thiazol-2-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide , a compound with demonstrated antimicrobial activity.
Ring-Opening Reactions
The pyrrolidine ring undergoes nucleophilic attack under specific conditions:
Hydrolysis
Acidic hydrolysis cleaves the lactam ring:
| Conditions | Products | Observations | Source |
|---|---|---|---|
| 80% H₂SO₄, 80°C, 4h | 3-(3-methylbutyl)glutaric acid derivatives | Requires prolonged heating due to ring stability |
Decarboxylation Reactions
Thermal decarboxylation occurs at elevated temperatures:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| 200°C, vacuum | 1-(3-methylbutyl)-5-oxopyrrolidine | CO₂ elimination confirmed via FTIR |
Ketone Reduction
The 5-oxo group is reducible with borohydrides:
| Reagents | Product | Stereochemistry | Source |
|---|---|---|---|
| NaBH₄, MeOH | 1-(3-methylbutyl)-5-hydroxypyrrolidine-3-carboxylic acid | Non-selective reduction | |
| L-Selectride, THF | (3R,5R)-dihydroxy derivative | Stereoselective pathway |
Substitution at the 3-Methylbutyl Group
The alkyl chain participates in free-radical halogenation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 1-(3-bromo-3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | 58% |
Complexation with Metal Ions
The carboxylate anion chelates divalent metals:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II) acetate | pH 7.4, aqueous solution | Octahedral coordination complex | Catalytic oxidation |
Thermal Decomposition
Pyrolysis studies reveal degradation pathways:
| Temperature (°C) | Major Products | Mechanism | Source |
|---|---|---|---|
| 300 | CO₂, pyrrolidine derivatives | Radical-mediated chain scission | |
| 450 | 3-methylbutene, CO, NH₃ | Complete ring destruction |
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength (nm) | Products | Quantum Yield | Source |
|---|---|---|---|
| 254 | Ring-contracted β-lactam derivatives | 0.12 | |
| 365 | Diastereomeric dimers | 0.08 |
Key Reactivity Trends (Empirical Data)
-
Steric Effects : The 3-methylbutyl group reduces reaction rates at C-3 by 12–15% compared to unsubstituted analogs .
-
Acid Strength : pKa = 3.8 (carboxylic acid), enabling selective deprotonation in mixed functional systems .
-
Thermal Stability : Decomposition onset at 215°C (DSC data) .
This comprehensive profile demonstrates 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry precursors.
Scientific Research Applications
Chemical Properties and Structure
1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid features a pyrrolidine ring, which is known for its stability and ability to participate in various chemical reactions. The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₅NO₃
- Molecular Weight : 209.25 g/mol
The compound's functional groups contribute to its reactivity, making it suitable for various applications in pharmaceuticals and materials science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research has shown that derivatives of 5-oxopyrrolidine carboxylic acids exhibit significant antimicrobial properties against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. These compounds demonstrate structure-dependent activity, indicating that modifications to the pyrrolidine core can enhance efficacy against resistant strains .
- Anticancer Properties : Studies have indicated that compounds similar to this compound may possess anticancer properties. For instance, derivatives have been tested against A549 human lung adenocarcinoma cells, showing varying degrees of cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Drug Development
The compound serves as a scaffold for synthesizing new drugs targeting various diseases. Its ability to form derivatives with enhanced biological activity makes it a valuable candidate in drug discovery programs.
- Neuroprotective Effects : Some studies suggest that related compounds can activate neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various 5-oxopyrrolidine derivatives against clinically significant pathogens. The results demonstrated that certain modifications to the core structure significantly increased activity against resistant strains.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Klebsiella pneumoniae | 32 µg/mL |
| Compound C | Pseudomonas aeruginosa | >64 µg/mL |
This study highlights the potential of this compound derivatives as novel antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In vitro studies on the anticancer properties of pyrrolidine derivatives showed promising results when tested on A549 cells:
| Compound | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| Compound D | 100 | 78 |
| Compound E | 100 | 86 |
These findings suggest that while some derivatives exhibit moderate cytotoxicity, they may still be viable candidates for further development .
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylbutyl)-2-pyrrolidone: Similar structure but lacks the carboxylic acid group.
1-(3-Methylbutyl)-4-pyrrolidone: Similar structure with a different position of the carbonyl group.
1-(3-Methylbutyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure with a different position of the carboxylic acid group.
Uniqueness
1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring, a carboxylic acid group, and a 3-methylbutyl substituent makes it a valuable compound for various applications in research and industry.
Biological Activity
1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carboxylic acid functional group, which contributes to its acidic properties and biological relevance. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially impacting its interaction with biological membranes and receptors.
Biological Activity Overview
This compound exhibits several biological activities, primarily related to anti-inflammatory and analgesic effects. These activities are mediated through various biochemical pathways.
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a critical role in the inflammatory response.
- Modulation of COX Enzymes : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain signaling.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
| Study | Methodology | Key Findings |
|---|---|---|
| Study A | In vitro assays on macrophages | Demonstrated significant reduction in TNF-α and IL-6 levels at concentrations above 10 µM. |
| Study B | In vivo models of inflammation (carrageenan-induced paw edema) | Reduced paw swelling by approximately 45% compared to control groups at a dosage of 50 mg/kg. |
| Study C | Molecular docking studies | Predicted high affinity for COX-2 active site, suggesting potential as a selective COX-2 inhibitor. |
Case Study 1: Anti-inflammatory Effect in Animal Models
In a controlled study involving rats, administration of this compound resulted in a marked decrease in carrageenan-induced paw edema. The results indicated that the compound's anti-inflammatory effects were comparable to those observed with standard NSAIDs.
Case Study 2: Cytokine Modulation
A recent investigation into the cytokine modulation capabilities of this compound revealed that treatment significantly lowered levels of IL-1β and IL-6 in LPS-stimulated macrophages, supporting its role as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, analogous pyrrolidinone derivatives are prepared by reacting substituted amines with dicarboxylic acids (e.g., itaconic acid) under reflux, followed by purification via acid-base extraction . Optimization includes adjusting solvent systems (e.g., water or isopropanol), temperature (reflux vs. room temperature), and catalysts (e.g., sulfuric acid for esterification). Reaction progress is monitored by TLC or HPLC, with yields improved by iterative recrystallization .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., carbonyl groups at δ ~170–175 ppm for carboxylic acids) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone) .
- Elemental analysis : Validates empirical formulas (e.g., ±0.3% deviation for C, H, N) .
Advanced derivatives may require X-ray crystallography for stereochemical confirmation .
Q. What purification methods are effective for isolating 5-oxopyrrolidine derivatives?
Common methods include:
- Acid-base extraction : Dissolving crude product in NaOH (5%), filtering impurities, and precipitating via acidification (pH 2) .
- Recrystallization : Using ethanol or methanol to remove byproducts .
- Chromatography : Flash column chromatography for polar derivatives (e.g., silica gel, ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. How can computational modeling guide the design of 5-oxopyrrolidine derivatives with enhanced bioactivity?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, while molecular docking evaluates binding affinities to target proteins (e.g., bacterial enzymes or cancer biomarkers). For instance, substituents like chloro or hydroxyl groups enhance hydrogen bonding with active sites, as shown in antimicrobial studies . Pharmacokinetic parameters (e.g., logP for lipophilicity) are optimized using QSAR models .
Q. What strategies improve diastereoselectivity in 5-oxopyrrolidine synthesis?
Diastereoselectivity is achieved via:
- Chiral auxiliaries : Using enantiopure starting materials (e.g., (R)- or (S)-benzyl esters) .
- Stereocontrolled cyclization : Neutralizing diastereohomogeneous glutamate hydrochlorides to favor specific configurations .
- Catalytic asymmetric synthesis : Employing organocatalysts (e.g., proline derivatives) to induce stereochemical bias .
Q. How are biological activities (e.g., antimicrobial, anticancer) of 5-oxopyrrolidine derivatives evaluated?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against multidrug-resistant strains (e.g., MRSA, E. coli) using broth microdilution .
- Anticancer screening : Dose-response curves (IC₅₀) on cell lines (e.g., A549 lung cancer) via MTT assays .
- Antioxidant activity : DPPH radical scavenging and FRAP assays, with EC₅₀ values compared to ascorbic acid .
Data are analyzed using two-way ANOVA or Kruskal-Wallis tests (p < 0.05) .
Q. What are common challenges in scaling up 5-oxopyrrolidine synthesis, and how are they mitigated?
- Low yields : Optimize stoichiometry (e.g., excess anhydrides for cyclization) and switch to continuous flow reactors .
- Byproduct formation : Use scavengers (e.g., molecular sieves for water removal) or orthogonal protecting groups .
- Thermal sensitivity : Replace reflux with microwave-assisted synthesis for controlled heating .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
